2-{4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorinated thiophene derivative. This is followed by the formation of the methoxyphenoxy group and the final coupling with the acetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Halogen substitution reactions can occur at the chlorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(E)-3-(5-BROMO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE
- 2-{4-[(E)-3-(5-FLUORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[(E)-3-(5-CHLORO-2-THIENYL)-3-OXO-1-PROPENYL]-2-METHOXYPHENOXY}-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the chlorinated thiophene ring and the methoxyphenoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20ClNO4S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[4-[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClNO4S/c1-15-3-7-17(8-4-15)25-23(27)14-29-19-10-6-16(13-20(19)28-2)5-9-18(26)21-11-12-22(24)30-21/h3-13H,14H2,1-2H3,(H,25,27)/b9-5+ |
InChI Key |
XLIAOARFORVNGW-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(S3)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(S3)Cl)OC |
Origin of Product |
United States |
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